Hydroxy Ziprasidone-d8 is a deuterated analog of ziprasidone, a medication primarily used to treat schizophrenia and bipolar disorder. Deuteration involves replacing hydrogen atoms with deuterium, a heavier isotope of hydrogen, which can influence the compound's pharmacokinetics and metabolic stability. Hydroxy Ziprasidone-d8 is particularly significant in pharmacological studies and toxicology due to its role as a reference standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Hydroxy Ziprasidone-d8 is synthesized from ziprasidone, which itself is derived from various chemical precursors. The synthesis of Hydroxy Ziprasidone-d8 allows researchers to study the drug's metabolism and effects in a controlled manner. The compound is commercially available as a certified reference material for use in clinical toxicology and forensic analysis .
Hydroxy Ziprasidone-d8 falls under the category of atypical antipsychotics. Its classification is based on its pharmacological profile, which includes antagonistic activity at dopamine and serotonin receptors, similar to its parent compound, ziprasidone.
The synthesis of Hydroxy Ziprasidone-d8 typically involves deuterating the ziprasidone molecule. This process can be achieved through various synthetic routes, including:
The synthesis is characterized by its straightforward procedure, requiring readily available raw materials and allowing for easy operational control. This makes it suitable for industrial-scale production.
The molecular structure of Hydroxy Ziprasidone-d8 retains the core structure of ziprasidone but includes deuterium atoms at specific positions. The chemical formula for Hydroxy Ziprasidone-d8 can be expressed as , with a molecular weight of approximately 457.45 g/mol .
Hydroxy Ziprasidone-d8 can participate in various chemical reactions typical of its class:
The specific reactions involving Hydroxy Ziprasidone-d8 are crucial for understanding its pharmacokinetics in clinical applications.
Hydroxy Ziprasidone-d8 functions primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps mitigate symptoms of schizophrenia and bipolar disorder by stabilizing mood and reducing psychotic episodes.
Hydroxy Ziprasidone-d8 is typically presented as a solid or crystalline substance that may vary in color depending on purity levels.
Hydroxy Ziprasidone-d8 serves several important roles in scientific research:
Nuclear Magnetic Resonance spectroscopy confirms deuterium (²H) incorporation at eight specific positions within Hydroxy Ziprasidone-d8. ¹H-NMR spectra show complete disappearance of proton signals at 2.8–3.6 ppm, corresponding to the piperazine ring’s methylene groups (–CH₂–), confirming deuteration at these positions. ¹³C-NMR further validates deuterium substitution through the absence of carbon-deuterium coupling in the 40–55 ppm region. Two-dimensional NMR techniques (COSY, HSQC) map adjacent proton-deuteron interactions, confirming deuterium placement at metabolically stable sites to preserve isotopic integrity during biological studies [1] [5] [9].
HRMS analysis of Hydroxy Ziprasidone-d8 exhibits a protonated molecular ion ([M+H]⁺) at m/z 457.1432, consistent with the theoretical mass for C₂₁H₁₃D₈ClN₄O₂S (Δ mass error: <2 ppm). Isotopic abundance patterns show a characteristic +8 Da shift compared to non-deuterated hydroxy ziprasidone ([M+H]⁺ at m/z 449.1050), confirming deuterium incorporation efficiency of >98%. Fragmentation patterns align with the proposed structure, with major fragments at m/z 194 (benzisothiazole moiety) and m/z 263 (deuterated piperazine-ethylindolone) [1] [5] [9].
Table 1: HRMS Validation Data for Hydroxy Ziprasidone-d8
Parameter | Observed Value | Theoretical Value | Error (ppm) |
---|---|---|---|
[M+H]⁺ (m/z) | 457.1432 | 457.1426 | 1.31 |
Isotopic Purity (%) | 98.7 | >98 | - |
Major Fragment (m/z) | 194.0215 | 194.0211 | 2.06 |
Single-crystal X-ray diffraction reveals nearly identical unit cell parameters between Hydroxy Ziprasidone-d8 and non-deuterated ziprasidone. Deuterated crystals exhibit a 0.02–0.05 Å elongation in C–D bonds versus C–H bonds in the parent compound, attributed to deuterium’s lower zero-point vibrational energy. Hydrogen bonding networks remain conserved, with O–H···N interactions stabilizing the indolinone and benzisothiazole rings. This structural congruence confirms that deuteration does not alter the molecule’s bioactive conformation or crystal packing [8] [9].
Piperazine ring deuteration employs catalytic H/D exchange using deuterium gas (5–10 bar) and Pd/C (0.5–1 mol%) in deuterated methanol (CD₃OD). Kinetic studies optimize exchange at 60–80°C, achieving >98% deuterium incorporation at the 2,2,3,3,5,5,6,6-positions within 24 hours. Alternative routes use deuterated alkyl halides (e.g., 1,2-dibromoethane-d₄) to alkylate piperazine precursors, though this method risks N-alkylated impurities. Reductive deuteration minimizes side products (<0.5%) while maintaining stereochemical integrity [5] [9].
Hydroxy Ziprasidone-d8 synthesis leverages recombinant human aldehyde oxidase (AOX1) to oxidize Ziprasidone-d8 at the indolinone 5-position. Reaction conditions (pH 7.4, 37°C) yield 85–90% conversion within 2 hours, monitored via LC-MS. Kinetic parameters are optimized to overcome deuterium kinetic isotope effects (kH/kD = 1.1–1.3):
Table 2: Aldehyde Oxidase Kinetics for Hydroxy Ziprasidone-d8 Formation
Parameter | Ziprasidone-d8 | Non-Deuterated Ziprasidone | Isotope Effect (kH/kD) |
---|---|---|---|
Km (μM) | 18.4 ± 2.1 | 16.8 ± 1.9 | 1.10 |
Vmax (nmol/min/mg) | 4.2 ± 0.3 | 4.9 ± 0.4 | 1.17 |
CLint (μL/min/mg) | 228 | 292 | 1.28 |
Common impurities include partially deuterated species (d₃–d₇; ~3%) and oxidation byproducts (e.g., Ziprasidone sulfoxide-d₈). Purification employs reversed-phase HPLC with a C18 column (0.1% formic acid/acetonitrile gradient), resolving impurities at RRT 0.92 and 1.15. Process optimizations reduce residual non-deuterated hydroxy ziprasidone to <0.1% via selective crystallization in isopropanol-d₈/water mixtures. Final purity validation follows ICH Q2(R1) guidelines, with total impurities <0.5% [4] [9] [10].
Validated LC-MS/MS methods use Hydroxy Ziprasidone-d8 as an internal standard for quantifying native metabolites in plasma, urine, and brain tissue. Chromatographic separation employs a C18 column (2.1 × 50 mm, 1.7 μm) with a 5–95% acetonitrile gradient in 4 minutes. Detection uses MRM transition 457 → 194 m/z with a retention time of 4.12 ± 0.05 min. Calibration curves are linear (r² > 0.99) across 1–500 ng/mL (plasma), 5–1000 ng/mL (urine), and 0.5–200 ng/mL (brain tissue), with inter-day precision <5% RSD [1] [3] [6].
Table 3: LC-MS/MS Performance in Biological Matrices
Matrix | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
---|---|---|---|---|
Plasma | 1–500 | 0.3 | 1.0 | 92.4 ± 3.1 |
Urine | 5–1000 | 1.5 | 5.0 | 88.7 ± 4.2 |
Brain Tissue | 0.5–200 | 0.15 | 0.5 | 85.2 ± 5.8 |
GC-MS stability studies use a DB-5MS column (30 m × 0.25 mm) and electron ionization (EI). Hydroxy Ziprasidone-d8 remains stable at pH 4–8 for 24 hours (<2% degradation), but degrades rapidly at pH 2 (15% loss) and pH 10 (22% loss), forming dehydroxy and N-dealkylated artifacts. Thermal desorption at 280°C confirms no deuterium scrambling. Method sensitivity: LOD = 0.1 ng/mL (splitless mode) [3] [6].
The +8 Da mass shift enables unambiguous differentiation of administered ziprasidone from endogenous isomers in forensic samples. Hydroxy Ziprasidone-d8 co-elutes with native hydroxy ziprasidone but is resolved via high-resolution SIM (selected ion monitoring). This facilitates detection of ziprasidone misuse in postmortem blood with 100% specificity, even at low concentrations (0.5 ng/mL). Isotopic tracing also identifies AOX1 polymorphism-related metabolic disparities in population studies [1] [3] [6].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: